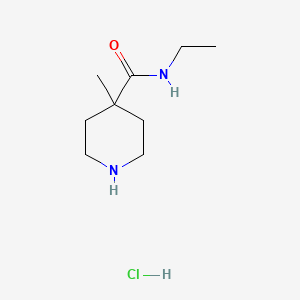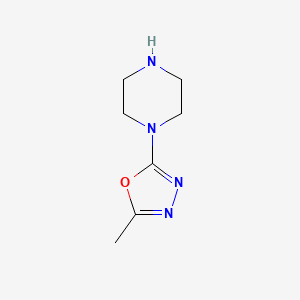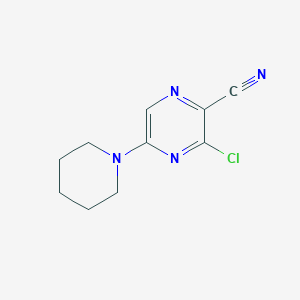
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group, a piperidinyl group, and a carbonitrile group attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile typically involves the reaction of 3-chloro-2-pyrazinecarbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the chloro group with the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrazine derivative.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound can be a precursor for the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance binding affinity and specificity, while the pyrazine ring can participate in π-π interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-pyrazinecarbonitrile: Lacks the piperidinyl group, making it less versatile in certain applications.
5-(1-Piperidinyl)-2-pyrazinecarbonitrile: Lacks the chloro group, which can affect its reactivity and binding properties.
3-Chloro-5-methyl-2-pyrazinecarbonitrile: Contains a methyl group instead of a piperidinyl group, altering its chemical and physical properties.
Uniqueness
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is unique due to the combination of the chloro, piperidinyl, and carbonitrile groups on the pyrazine ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11ClN4 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
3-chloro-5-piperidin-1-ylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-10-8(6-12)13-7-9(14-10)15-4-2-1-3-5-15/h7H,1-5H2 |
InChI-Schlüssel |
SSWFJISZUDXWMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)

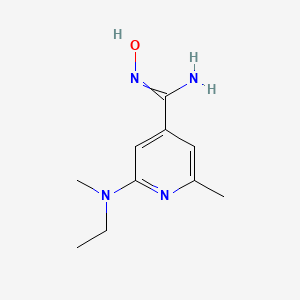
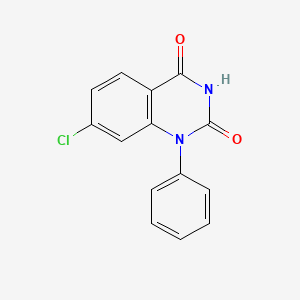
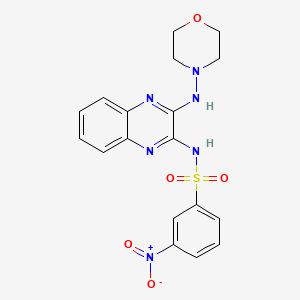
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

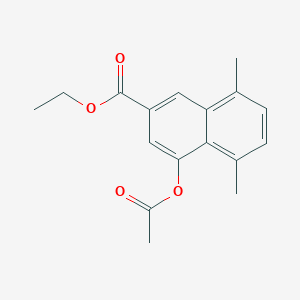
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
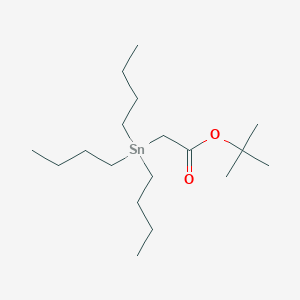
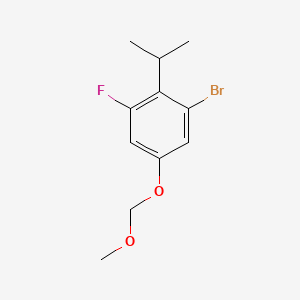
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
